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Compound of Interest

Compound Name:
4-[(3R)-piperidin-3-

ylmethyl]morpholine

CAS No.: 1807939-63-4

Cat. No.: B2917605

Get Quote

Executive Summary
4-[(3R)-piperidin-3-ylmethyl]morpholine is a chiral diamine building block frequently

employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies

on two critical factors: the connectivity of the methylene bridge linking the morpholine and

piperidine rings, and the absolute configuration (R) at the piperidine C3 position.[1]

This guide addresses the primary analytical challenges—specifically the lack of a strong UV

chromophore and the flexibility of the saturated heterocycles—by establishing a multi-modal

elucidation workflow combining high-field NMR, derivatization-enhanced Chiral HPLC, and

HRMS.

Part 1: Structural Anatomy & Theoretical Properties
Before elucidation, the molecule must be deconstructed to anticipate spectral behavior.[1]
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Feature Specification Analytical Implication

Formula C₁₀H₂₀N₂O
Monoisotopic Mass: 184.1576

Da

Chiral Center C3 of Piperidine
Requires chiral resolution; (3R)

vs (3S).[2][3]

Chromophore None (Saturated rings)

Critical: UV detection is poor.

Requires ELSD, CAD, or

Derivatization.[1]

Basicity Diamine (2° & 3°)
Forms stable salts (2HCl); pH-

dependent NMR shifts.[1]

Conformation Chair (Piperidine/Morpholine)
Complex coupling constants (

) in ¹H NMR.[1]

Elucidation Workflow
The following decision tree outlines the logical flow from crude isolation to certified structure.
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Crude Isolation
(Salt or Free Base)

Step 1: HRMS (ESI+)
Confirm Formula C10H20N2O

Step 2: 1H & 13C NMR
Confirm Connectivity

Step 3: 2D NMR (HSQC/NOESY)
Assign Regiochemistry

Step 4: Stereochem Assignment
(Critical Control Point)

Method A: Polarimetry
[α]D Comparison

Method B: Derivatization
(e.g., Benzoylation) -> Chiral HPLC

 Preferred

Certified Structure
(3R)-Isomer >98% ee

Click to download full resolution via product page

Figure 1: Step-wise elucidation logic. Note that Method B is preferred due to the molecule's

lack of UV absorption.

Part 2: Spectroscopic Characterization
(Connectivity)[1]
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High-Resolution Mass Spectrometry (HRMS)[1]
Method: ESI+ (Electrospray Ionization).[1]

Expected Result:

.

Fragmentation Pattern: High collision energy (HCD) typically cleaves the methylene bridge.

Fragment A:

(Piperidine ring fragment).[1]

Fragment B:

(Morpholinomethyl fragment).[1][4]

Nuclear Magnetic Resonance (NMR) Strategy
The piperidine ring exists in a chair conformation. In the (3R) isomer, the bulky

morpholinomethyl group will preferentially adopt the equatorial position to minimize 1,3-diaxial

interactions.[1]

Solvent Choice:

(for HCl salts) or

(for free base).[1] Note that

collapses the NH proton signal.

Predicted ¹H NMR Assignment (

, 400 MHz)
Assignments validated via HSQC/COSY.
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Position
Shift (

ppm)
Multiplicity Integration

Structural
Insight

Morpholine O-

CH₂
3.65 - 3.70 Multiplet (4H) 4H

Characteristic

morpholine ether

region.

Morpholine N-

CH₂
2.30 - 2.45 Broad Multiplet 4H

Symmetric N-

methylene

protons.

Linker (-CH₂-) 2.15 - 2.25
Doublet of

Doublets
2H

Connects chiral

center to

morpholine.

Piperidine C2-H

(eq)
~3.05 Broad Doublet 1H

Deshielded by

adjacent N.

Piperidine C2-H

(ax)
~2.55

Triplet of

Doublets
1H

Large

geminal/axial

coupling (

).

Piperidine C3-H ~1.75 Multiplet 1H
The Chiral

Center.

Piperidine NH ~1.80 Broad Singlet 1H

Exchangeable

(disappears in

).
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Expert Insight: The distinct separation of the Piperidine C2 axial and equatorial protons is the

key indicator of a locked chair conformation. If these signals blur, the sample may be

undergoing rapid ring inversion or contain impurities.[1]

Part 3: Stereochemical Assignment (The "R" vs "S"
Determination)
This is the most critical section. Because the molecule lacks a chromophore, standard Chiral

HPLC with a UV detector is ineffective without modification.[1]

Protocol: Derivatization-Enhanced Chiral HPLC
To robustly separate the enantiomers and enable UV detection, we convert the secondary

amine (piperidine) into a benzamide or tosyl-derivative.

Reaction:

[1]

Methodology:

Sample Prep: Dissolve 5 mg of sample in 1 mL DCM. Add 10 µL TEA and 5 µL Benzoyl

Chloride. Shake for 10 min. Quench with MeOH.

Column: Chiralpak AD-H or IA (Amylose-based).

Mobile Phase: Hexane : Isopropanol (90:10).

Detection: UV @ 254 nm (The benzoyl group provides the signal).

Interpretation:
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The (3R) isomer typically elutes after the (3S) isomer on Amylose-tris(3,5-

dimethylphenylcarbamate) phases (Chiralpak AD), though this must be confirmed with a

racemic standard.[1]

Alternative: Polarimetry
For pure bulk lots, optical rotation is a fast ID test.[1]

Standard:

in Methanol (specific value depends on concentration and salt form).[1]

Note: Literature values for 3-substituted piperidines often show low specific rotation, making

this method less reliable than HPLC for purity quantification.

Part 4: Visualization of Stereochemical Logic
The following diagram illustrates the NOESY (Nuclear Overhauser Effect Spectroscopy)

correlations that confirm the equatorial orientation of the substituent, which indirectly supports

the stereochemical assignment when combined with chiral synthesis logic.

Stereo-Confirmation Logic

H-C3
(Axial)

H-C5
(Axial)

Strong NOE
(1,3-Diaxial)

H-C2
(Axial)

Strong NOE
(1,2-Diaxial)

Linker
CH2

Weak/No NOE
(Trans)

If (3R) is in lowest energy chair,
the substituent is Equatorial.

H-C3 is Axial.
Strong diaxial NOE confirms geometry.

Click to download full resolution via product page
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Figure 2: NOESY correlations confirming the axial position of the C3 proton, implying the

equatorial position of the morpholinomethyl group.

Part 5: Quality Control & Stability
Impurity Profile
When synthesizing or sourcing this building block, be alert for:

Regioisomer: 4-[(Piperidin-2-yl)methyl]morpholine. (Distinguishable by ¹H NMR; C2-isomer

methine shifts are distinct).

Enantiomer: The (3S) isomer. (Detectable only via Chiral HPLC).

Bis-alkylation: Impurity where two morpholine units attach to the piperidine (rare but

possible).

Storage Protocols
State: The dihydrochloride salt is hygroscopic. Store in a desiccator at 4°C.

Free Base: Prone to oxidation and carbamate formation (absorbs CO₂ from air). Store under

Nitrogen/Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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